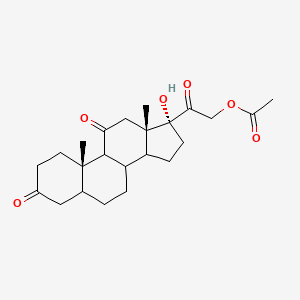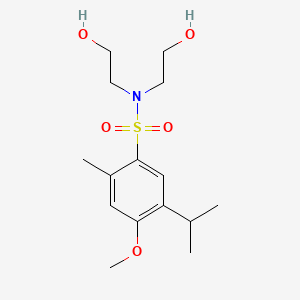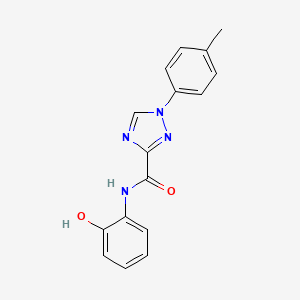![molecular formula C12H6N4O2S2 B13368922 3,6-Di(thiazol-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B13368922.png)
3,6-Di(thiazol-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Di(thiazol-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione is a heterocyclic compound that features both thiazole and pyrrolo[3,4-c]pyrrole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Di(thiazol-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione typically involves the reaction of thiazole derivatives with pyrrolo[3,4-c]pyrrole-1,4-dione precursors. One common method includes the use of thiourea and substituted benzaldehydes in the presence of a catalyst such as silica-supported tungstosilisic acid under conventional heating or ultrasonic irradiation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3,6-Di(thiazol-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione can undergo various chemical reactions, including:
Oxidation: The thiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole rings can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole rings.
科学的研究の応用
3,6-Di(thiazol-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione has several scientific research applications:
Organic Electronics: This compound is used in the development of donor-acceptor polymers for organic solar cells and thin-film transistors.
Medicinal Chemistry: The thiazole moiety is known for its biological activities, including antimicrobial, antifungal, and anticancer properties.
Material Science: The compound’s unique electronic properties make it suitable for use in sensors and other electronic devices.
作用機序
The mechanism of action of 3,6-Di(thiazol-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione involves its interaction with various molecular targets. For instance, thiazole-containing compounds can bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death . The compound’s electronic properties also enable it to participate in charge transfer processes in organic electronic devices.
類似化合物との比較
Similar Compounds
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione: Similar in structure but contains furan rings instead of thiazole rings.
3,6-Di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione: Contains thiophene rings, which also contribute to its electronic properties.
Uniqueness
3,6-Di(thiazol-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione is unique due to the presence of thiazole rings, which impart distinct electronic and biological properties. The thiazole rings enhance the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a versatile compound for research and industrial applications.
特性
分子式 |
C12H6N4O2S2 |
|---|---|
分子量 |
302.3 g/mol |
IUPAC名 |
3-hydroxy-1,4-bis(1,3-thiazol-2-yl)-2H-pyrrolo[3,4-c]pyrrol-6-one |
InChI |
InChI=1S/C12H6N4O2S2/c17-9-5-6(8(16-9)12-14-2-4-20-12)10(18)15-7(5)11-13-1-3-19-11/h1-4,15,18H |
InChIキー |
TZFNPXMFSAFCES-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=N1)C2=C3C(=C(N2)O)C(=NC3=O)C4=NC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(1H-tetraazol-1-yl)propanamide](/img/structure/B13368845.png)
![3-(4-chlorophenyl)-N-[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B13368853.png)
![Ethyl 4-(3-bromo-8-chloro-9-nitro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate](/img/structure/B13368856.png)
![1-[2-(1,3-benzodioxol-5-yl)-4-oxo-3-phenoxy-1-azetidinyl]-9b-(methylsulfanyl)-1,4,5,9b-tetrahydro-2H-azeto[2,1-a]isoquinolin-2-one](/img/structure/B13368861.png)
![6-(1,3-Benzodioxol-5-yl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368865.png)
![1-{[5-ethyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B13368869.png)
![4-hydroxy-5-[N-(2-naphthyl)ethanimidoyl]-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B13368873.png)
![2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide](/img/structure/B13368875.png)
![1-[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B13368883.png)
![2,6-Ditert-butyl-4-[3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B13368891.png)

![7-methyl-3-[(4-methylbenzylidene)amino]-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B13368900.png)


